![molecular formula C27H26ClN5O7 B1256804 ベトリキサバンマレイン酸塩 CAS No. 936539-80-9](/img/structure/B1256804.png)
ベトリキサバンマレイン酸塩
説明
Synthesis Analysis
Betrixaban is synthesized through a multi-step chemical process starting from 5-methoxy-2-nitrobenzoic acid. The synthesis involves several key steps, including reduction, acylation, chlorination, and the formation of the amidine group. A particular focus on avoiding a dechlorinated impurity has been noted, with tetrahydrofuran being used as the solvent in four steps to facilitate easier recovery. The overall yield of the target compound is approximately 40%, making this method suitable for large-scale production (Jianye Li et al., 2015).
Molecular Structure Analysis
The molecular structure of betrixaban maleate has been thoroughly characterized using spectroscopic, thermal, and X-ray crystallographic methods. In particular, a rare multicomponent solid form, a salt-cocrystal hydrate of betrixaban, was discovered and analyzed. This new form exhibited a lower melting point compared to its parent salt, suggesting different physical properties that could influence its solubility and dissolution behavior (R. Devarapalli et al., 2021).
Chemical Reactions and Properties
Betrixaban's chemical stability and reaction under various conditions have been studied, revealing insights into its degradation pathway. For instance, degradation of betrixaban and its potential to form N-nitrosodimethylamine (NDMA) when exposed to water disinfectants like monochloramine and free chlorine have been examined. This indicates that betrixaban can undergo significant chemical transformations under certain environmental conditions, which is crucial for understanding its safety profile (T. Jasemizad et al., 2020).
Physical Properties Analysis
The physical properties of betrixaban, such as solubility and dissolution behavior, are critical for its efficacy as a medication. The discovery of a salt-cocrystal hydrate form of betrixaban maleate highlighted the impact of physical form on these properties. Despite the anticipation of better solubility due to a significant difference in melting points between the salt and its salt-cocrystal hydrate, the latter showed unexpectedly lower solubility, which was attributed to the common-ion effect. This underscores the complexity of predicting solubility based on physical properties alone (R. Devarapalli et al., 2021).
Chemical Properties Analysis
The chemical properties of betrixaban, such as its reactivity and stability under various conditions, have been extensively studied. The formation of NDMA during its degradation process in the presence of disinfectants highlights the need for careful consideration of storage and disposal conditions to prevent the formation of harmful by-products. Additionally, the quantification and stability assessment of betrixaban through methods like 1H-qNMR indicate its specificity and sensitivity to analytical conditions, which is essential for quality control and formulation development (Amal A. El-Masry et al., 2020).
科学的研究の応用
抗凝固剤
ベトリキサバンマレイン酸塩は、直接Xa因子(FXa)阻害剤として作用する経口抗凝固剤です . これは、動脈および静脈血栓症の予防と治療のためにBEVYXXAというブランド名で販売されています .
静脈血栓塞栓症(VTE)の予防
ベトリキサバンは、中等度から重度の運動制限の状況、またはVTEのリスクがあると判断された患者における静脈血栓塞栓症(VTE)の予防を目的としています .
入院患者の治療
ベトリキサバンは、動き回る能力の喪失または低下、またはその他の要因による血栓形成のリスクのある入院患者における静脈血栓塞栓症(VTE)の予防に使用されます .
ヒト血清アルブミン(HSA)との相互作用
ベトリキサバンなどの活性化合物は、血漿中の最も豊富なタンパク質であるヒト血清アルブミン(HSA)と相互作用しますが、これは薬物動態と薬力学に関する重要な研究分野であり、重要な情報を提供します .
薬物分解プロファイルに関する研究
ベトリキサバンマレイン酸塩は、酸性加水分解、アルカリ性加水分解、酸化、熱、光分解など、さまざまな分解条件下で研究され、その本来の安定性が決定されています .
合成研究
Xa因子(FXa)阻害剤であるベトリキサバンの合成のための新しいスケーラブルな経路に関する研究が行われています . この製品は、入手しやすい4-(N、N-ジメチルカルバミミドイル)安息香酸から始まる7段階の反応シーケンスで得られます .
作用機序
Target of Action
Betrixaban maleate primarily targets Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in the conversion of prothrombin to thrombin, which is a critical step in blood clot formation .
Mode of Action
Betrixaban maleate acts as a direct inhibitor of Factor Xa . It inhibits both free and prothrombinase-bound Factor Xa in a cofactor-independent manner . By inhibiting Factor Xa, betrixaban maleate prevents thrombin generation, thereby reducing the risk of blood clot formation .
Biochemical Pathways
The inhibition of Factor Xa by betrixaban maleate disrupts the coagulation cascade, preventing the conversion of prothrombin to thrombin . This action effectively reduces thrombin generation without directly affecting platelet aggregation .
Pharmacokinetics
Betrixaban maleate exhibits unique pharmacokinetic properties compared to other direct oral anticoagulants (DOACs). It has the longest half-life among the DOAC class, with a terminal half-life of 35–45 hours and an effective half-life of 19–27 hours . Betrixaban maleate is mainly cleared via the hepatobiliary system, making it suitable for patients with severe renal insufficiency . It also has a low peak-to-trough ratio compared to other anticoagulants, leading to a consistent anticoagulant effect over 24 hours .
Result of Action
The primary result of betrixaban maleate’s action is the prevention of venous thromboembolism (VTE) in patients with moderate to severe restricted mobility or other risks for VTE . By inhibiting Factor Xa, betrixaban maleate reduces thrombin generation, thereby decreasing the risk of blood clot formation .
Action Environment
Betrixaban maleate’s action can be influenced by various environmental factors. For instance, it has been found to be biodegradable in acidic and alkaline environments . Additionally, its bioavailability is lowered if taken with fatty food . Therefore, the efficacy and stability of betrixaban maleate can be affected by factors such as pH levels and dietary habits.
Safety and Hazards
特性
IUPAC Name |
(Z)-but-2-enedioic acid;N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3.C4H4O4/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20;5-3(6)1-2-4(7)8/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSJEZCXVWQKCL-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
936539-80-9 | |
Record name | Betrixaban maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936539809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(5-chloro-pyridin-2-yl)-2-[4-(N,N--dimethylcarbamimidoyl) benzoylamino]-5-methoxy-benzamide maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETRIXABAN MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Z3021TMU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。